Cas no 127179-41-3 (5-Benzofuranpropanol,2-(3,4-dimethoxyphenyl)-2,3-dihydro-3-(hydroxymethyl)-7-methoxy-, (2S,3R)-)

5-Benzofuranpropanol,2-(3,4-dimethoxyphenyl)-2,3-dihydro-3-(hydroxymethyl)-7-methoxy-, (2S,3R)- structure
127179-41-3 structure
Product Name:5-Benzofuranpropanol,2-(3,4-dimethoxyphenyl)-2,3-dihydro-3-(hydroxymethyl)-7-methoxy-, (2S,3R)-
Numero CAS:127179-41-3
MF:C21H26O6
MW:374.427546977997
CID:177495
PubChem ID:124426
Update Time:2025-04-19

5-Benzofuranpropanol,2-(3,4-dimethoxyphenyl)-2,3-dihydro-3-(hydroxymethyl)-7-methoxy-, (2S,3R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Benzofuranpropanol,2-(3,4-dimethoxyphenyl)-2,3-dihydro-3-(hydroxymethyl)-7-methoxy-, (2S,3R)-
    • 3',4-O-dimethylcedrusin
    • 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol
    • 2-(3',4'-Dimethoxyphenyl)-2,3-dihydro-3-hydroxymethyl-7-methoxybenzofuran-5-propan-1-ol
    • 4-O-Methyldihydrodehydrodiconiferyl alcohol
    • 5-Benzofuranpropanol, 2-(3,4-dimethoxyphenyl)-2,3-dihydro-3-(hydroxymethyl)-7-methoxy-, (2S-trans)-
    • FS-8161
    • CHEMBL464374
    • 3,4-O-dimethylcedrusin
    • DTXSID70155455
    • 127179-41-3
    • SCHEMBL23028909
    • 166021-14-3
    • Inchi: 1S/C21H26O6/c1-24-17-7-6-14(11-18(17)25-2)20-16(12-23)15-9-13(5-4-8-22)10-19(26-3)21(15)27-20/h6-7,9-11,16,20,22-23H,4-5,8,12H2,1-3H3/t16-,20+/m0/s1
    • Chiave InChI: UVPCDEDIFJYIPT-OXJNMPFZSA-N
    • Sorrisi: O1C2C(=CC(CCCO)=CC=2[C@H](CO)[C@H]1C1C=CC(=C(C=1)OC)OC)OC

Proprietà calcolate

  • Massa esatta: 374.17293854g/mol
  • Massa monoisotopica: 374.17293854g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 8
  • Complessità: 446
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.4
  • Superficie polare topologica: 77.4Ų
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.